2-Methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
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Overview
Description
2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable aromatic compound . The resulting trifluoromethylated phenyl compound is then reacted with piperazine under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Trifluoromethylphenyl)piperazine: Similar structure but lacks the ketone group.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.
1,4-Bis(trifluoromethyl)benzene: Features two trifluoromethyl groups on a benzene ring.
Uniqueness
2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE is unique due to the combination of the trifluoromethyl group, piperazine ring, and ketone functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H19F3N2O |
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Molecular Weight |
300.32 g/mol |
IUPAC Name |
2-methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H19F3N2O/c1-11(2)14(21)20-8-6-19(7-9-20)13-5-3-4-12(10-13)15(16,17)18/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
QQVOAMNHRLMQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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